

# Propamocarb-d7: A Technical Guide to Chemical Structure and Isotopic Purity

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## Compound of Interest

Compound Name: Propamocarb-d7

Cat. No.: B1531426

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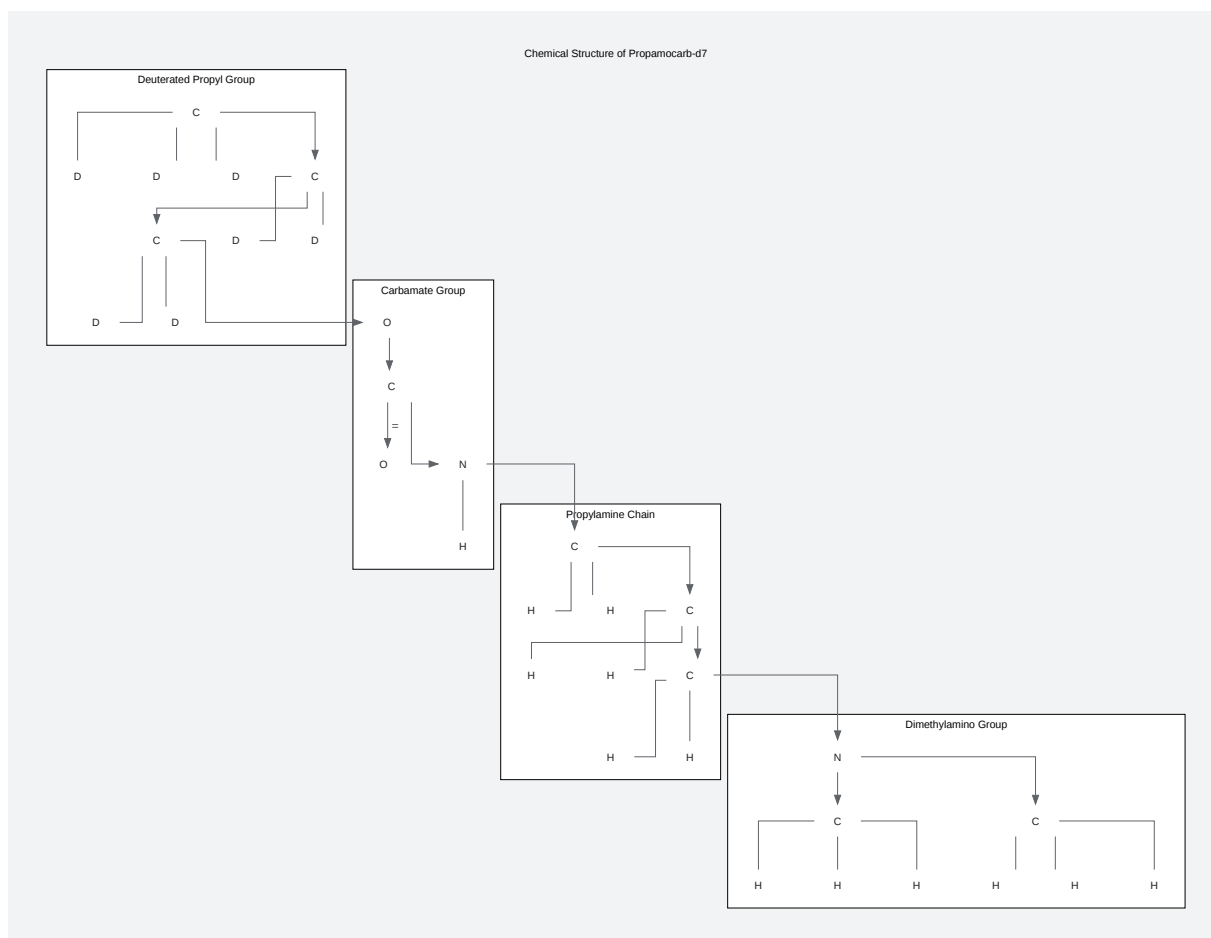
This technical guide provides an in-depth overview of **Propamocarb-d7**, a deuterated analog of the systemic fungicide Propamocarb. This document details its chemical structure, isotopic purity, and the analytical methodologies used for its characterization. **Propamocarb-d7** is primarily utilized as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples using mass spectrometry.

## Chemical Properties and Isotopic Labeling

**Propamocarb-d7** is structurally identical to Propamocarb, with the exception of seven hydrogen atoms on the O-propyl group being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses.

Below is a summary of the key chemical properties for Propamocarb and its deuterated form.

Property	Propamocarb	Propamocarb-d7
IUPAC Name	propyl N-[3-(dimethylamino)propyl]carbamate	propyl-d7 N-[3-(dimethylamino)propyl]carbamate
Molecular Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	188.27 g/mol	195.31 g/mol
CAS Number	24579-73-5	1398065-89-8
Typical Isotopic Purity	N/A	≥ 98 atom % D
Typical Chemical Purity	≥ 95%	≥ 98%

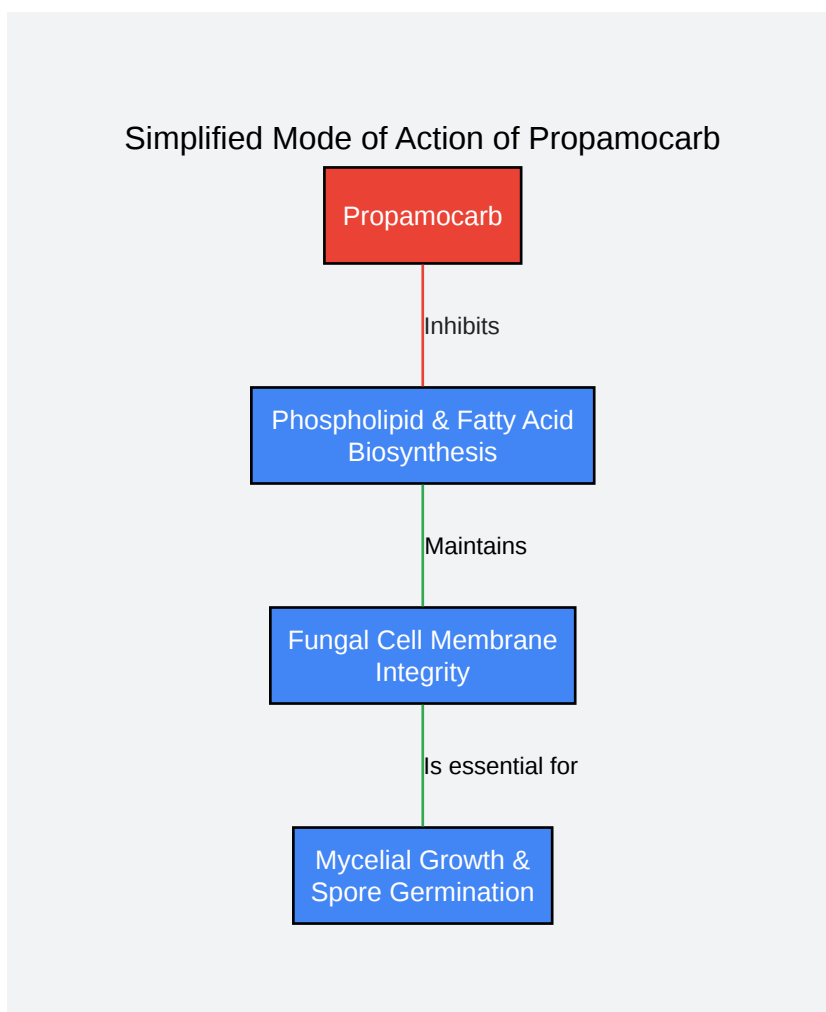


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Caption: Chemical structure of **Propamocarb-d7**.

## Mode of Action

Propamocarb is a systemic fungicide that is particularly effective against Oomycetes.[1] Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which are essential components of fungal cell membranes.[1][2] This disruption of lipid synthesis compromises the integrity of the cell membrane, leading to the inhibition of mycelial growth, sporangia formation, and spore germination.[2]



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Caption: Simplified mode of action of Propamocarb.

## Experimental Protocols

The characterization of **Propamocarb-d7**, particularly the determination of its isotopic and chemical purity, relies on sophisticated analytical techniques. The following sections detail the methodologies commonly employed.

## Sample Preparation: QuEChERS Method

For the analysis of **Propamocarb-d7** in complex matrices such as fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.<sup>[3][4]</sup>

- **Sample Homogenization:** A representative sample is homogenized.
- **Extraction:** The homogenized sample is extracted with acetonitrile. A mixture of salts, typically magnesium sulfate and sodium acetate, is added to induce liquid-liquid partitioning and to buffer the sample.<sup>[3]</sup>
- **Dispersive Solid-Phase Extraction (d-SPE):** An aliquot of the acetonitrile extract is cleaned up using d-SPE. This step involves adding a sorbent, such as primary secondary amine (PSA), to remove matrix interferences like organic acids, sugars, and pigments.<sup>[4]</sup>
- **Analysis:** The final cleaned extract is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.<sup>[5][6]</sup>

- **Instrumentation:** A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed.
- **Data Acquisition:** Full-scan mass spectra are acquired over a relevant mass range.
- **Data Analysis:**
  - The isotopic cluster of the protonated molecule  $[M+H]^+$  is analyzed.

- The relative abundances of the isotopologs (e.g., d0 to d7) are measured.
- The isotopic purity is calculated based on the relative intensity of the fully deuterated (d7) isotopolog compared to the other isotopologs, after correcting for the natural isotopic abundance of carbon-13.[\[5\]](#)[\[7\]](#)

## Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic and chemical purity.[\[6\]](#)[\[8\]](#)

- $^1\text{H}$  NMR (Proton NMR):
  - The absence or significant reduction of signals corresponding to the protons on the O-propyl group confirms successful deuteration.
  - The presence of any residual proton signals in these positions can be used to calculate the degree of deuteration.
  - The chemical purity can be assessed by comparing the integral of the **Propamocarb-d7** signals to those of any impurities.
- $^2\text{H}$  NMR (Deuterium NMR):
  - This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.
  - Quantitative  $^2\text{H}$  NMR can be used to determine the isotopic abundance.[\[8\]](#)
- $^{13}\text{C}$  NMR (Carbon-13 NMR):
  - The signals of carbon atoms bonded to deuterium are split into multiplets due to C-D coupling, confirming the location of the labels.

- Isotope effects on the chemical shifts can also provide information about the degree of deuteration.

Workflow for Analysis and Purity Confirmation of Propamocarb-d7



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Caption: General workflow for the analysis of **Propamocarb-d7**.

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